2,3-Dioctylaziridine

Catalog No.
S14566353
CAS No.
13864-72-7
M.F
C18H37N
M. Wt
267.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dioctylaziridine

CAS Number

13864-72-7

Product Name

2,3-Dioctylaziridine

IUPAC Name

2,3-dioctylaziridine

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

InChI

InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3

InChI Key

KUFBWADZXJUZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(N1)CCCCCCCC

2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with two octyl groups attached at the 2 and 3 positions. Its molecular formula is C18H37NC_{18}H_{37}N and it has a molecular weight of 267.5 g/mol. The compound features a unique structural configuration that enhances its lipophilicity, making it suitable for various applications in chemistry and biology .

Due to its reactive aziridine ring. Key reactions include:

  • Oxidation: This compound can be oxidized to form corresponding oxazolines, typically using oxidizing agents like peroxides.
  • Substitution: It reacts with carboxylic acids to yield β-hydroxyalkyl amides and 2-substituted 4,5-di-n-octyl-δ2-oxazolines .

Common Reagents and Conditions

  • Oxidation: Generally performed under mild conditions with oxidizing agents.
  • Substitution: Conducted in the presence of catalysts under controlled conditions.

Research into the biological activity of 2,3-dioctylaziridine has revealed potential antibacterial and antimicrobial properties. Additionally, it has been explored for its anticancer activity due to its ability to form reactive intermediates that can alkylate DNA, suggesting a mechanism for its therapeutic effects .

The synthesis of 2,3-dioctylaziridine can be accomplished through several methods:

  • Electrogenerated Dication Intermediate: This method involves the reaction of octylamines with alkenes to form a metastable dicationic intermediate that subsequently undergoes aziridination with primary amines under basic conditions.
  • Industrial Production: Often involves electrophilic nitrogen sources such as iminoiodinane or nitrene precursors, which serve as both oxidants and nitrogen sources during the aziridination process .

2,3-Dioctylaziridine has diverse applications across various fields:

  • Chemistry: Acts as a building block for synthesizing polyamines through ring-opening polymerization.
  • Biology: Investigated for potential antibacterial and anticancer properties.
  • Industry: Used in producing coatings, adhesives, and other materials due to its reactivity and ability to form stable polymers .

The interactions of 2,3-dioctylaziridine with various biological targets have been studied to assess its potential therapeutic effects. Its capacity to undergo ring-opening reactions in the presence of nucleophiles enhances its alkylating properties, which may contribute to its biological activities. The significant ring strain associated with the aziridine structure facilitates these reactions, making it an interesting compound for further research in medicinal chemistry .

Several compounds share structural or functional similarities with 2,3-dioctylaziridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
AziridineThree-membered ringHigh reactivity; used in polymer synthesis
AzetidineFour-membered ringDifferent reactivity profiles; less strain than aziridine
ThiazolidineFive-membered ringContains sulfur; known for diverse biological activities

Uniqueness of 2,3-Dioctylaziridine

What sets 2,3-dioctylaziridine apart from these similar compounds is its specific substitution pattern with two octyl groups. This configuration not only enhances its lipophilicity but also contributes to unique reactivity and properties that are advantageous in various industrial applications .

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

267.292600184 g/mol

Monoisotopic Mass

267.292600184 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types